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Compound of Interest

Compound Name:
Methyl 1-methylazetidine-2-

carboxylate

CAS No.: 33667-53-7

Cat. No.: B2538294

Get Quote

The four-membered nitrogen-containing heterocycle, azetidine, has long been a subject of

fascination and challenge in synthetic and medicinal chemistry. Its inherent ring strain bestows

upon it a unique reactivity profile, making it a valuable synthon for the construction of more

complex molecular architectures.[1][2][3] In recent years, the azetidine moiety has gained

significant traction as a privileged scaffold in drug discovery, appearing in a number of

approved pharmaceuticals and clinical candidates.[3][4] This is attributed to its ability to impart

desirable physicochemical properties such as improved solubility, metabolic stability, and three-

dimensional diversity to lead compounds.[4] This guide focuses on a specific, yet

representative, member of this class: Methyl 1-methylazetidine-2-carboxylate. Through a

detailed exploration of its chemical properties, we aim to provide researchers with the

foundational knowledge required to effectively utilize this versatile building block in their

synthetic endeavors.

Physicochemical and Spectroscopic Profile
Precise experimental data for Methyl 1-methylazetidine-2-carboxylate is not extensively

reported in publicly available literature, likely due to its status as a synthetic intermediate rather
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than a commercial product. However, its properties can be reliably inferred from data on closely

related compounds and computational predictions.

Tabulated Physicochemical Properties
Property Value (Predicted/Inferred) Source/Notes

Molecular Formula C₆H₁₁NO₂ [5]

Molecular Weight 129.16 g/mol [5][6]

Monoisotopic Mass 129.07898 Da [5]

Appearance
Likely a colorless to pale

yellow liquid

Inferred from similar small

molecule esters.

Boiling Point Not available.

The related Methyl cis-13-

docosenoate boils at 172 - 175

°C at 0.3 hPa.[7]

Density Not available.

The related Methyl cis-13-

docosenoate has a density of

0.87 g/mL at 20 °C.[7]

Solubility

Expected to be soluble in

common organic solvents

(e.g., CH₂Cl₂, CHCl₃, EtOAc,

MeOH).

General property of similar

organic esters.

XlogP 0.4 [5]

Topological Polar Surface Area

(TPSA)
38.33 Å² [6]

Hydrogen Bond Donors 0 [8]

Hydrogen Bond Acceptors 3 [6][8]

Rotatable Bonds 1 [6]

Spectroscopic Characterization (Anticipated)
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While specific spectra for Methyl 1-methylazetidine-2-carboxylate are not readily available,

the expected spectroscopic features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group, a

singlet for the O-methyl group, and a series of multiplets for the diastereotopic protons of the

azetidine ring. The proton at the C2 position would likely appear as a triplet or doublet of

doublets.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon

of the ester, the two methyl carbons, and the three carbons of the azetidine ring.

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl

(C=O) stretch is expected in the region of 1730-1750 cm⁻¹. The C-N stretching and C-H

stretching vibrations would also be present. The IR spectrum of carboxylates, in general,

shows two strong peaks for the asymmetric and symmetric -CO₂⁻ stretches.[9]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak

corresponding to the molecular weight of the compound. Fragmentation patterns would likely

involve the loss of the methoxycarbonyl group or cleavage of the azetidine ring.

Synthesis and Purification Strategies
The synthesis of Methyl 1-methylazetidine-2-carboxylate can be approached through several

established routes for constructing the azetidine-2-carboxylic acid core, followed by N-

methylation and esterification. A common and cost-effective starting material for such

syntheses is L-aspartic acid.[10]

Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the N-methyl and O-methyl

groups, leading back to the parent L-azetidine-2-carboxylic acid. This, in turn, can be derived

from L-aspartic acid through a multi-step sequence involving protection, reduction, and

intramolecular cyclization.

Methyl 1-methylazetidine-2-carboxylateN-Methyl-L-azetidine-2-carboxylic Acid EsterificationL-Azetidine-2-carboxylic Acid N-MethylationL-Aspartic Acid Multi-step sequence
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Caption: Retrosynthetic pathway for Methyl 1-methylazetidine-2-carboxylate.

Proposed Synthetic Protocol
The following is a proposed, multi-step synthesis based on established methodologies for the

preparation of azetidine-2-carboxylic acid derivatives.[10]

Step 1: Protection of L-Aspartic Acid The amino and β-carboxylic acid groups of L-aspartic acid

are first protected. A common strategy is the formation of N-Boc-L-aspartic acid anhydride.

Step 2: Selective Reduction The anhydride is then selectively reduced to the corresponding

lactone, which is a key intermediate.

Step 3: Hydrolysis and Mesylation The lactone is hydrolyzed, and the resulting primary alcohol

is converted to a good leaving group, typically a mesylate or tosylate.

Step 4: Intramolecular Cyclization Under basic conditions, the protected amino group displaces

the leaving group in an intramolecular Sₙ2 reaction to form the azetidine ring.

Step 5: Deprotection and N-Methylation The protecting groups are removed, and the secondary

amine is methylated, for example, using formaldehyde and formic acid (Eschweiler-Clarke

reaction) or an alkyl halide.

Step 6: Esterification The carboxylic acid is then esterified to the methyl ester, for instance, by

reaction with methanol under acidic conditions or using a reagent like thionyl chloride in

methanol.

Synthesis of Azetidine Core Functionalization

L-Aspartic Acid Protection Reduction Mesylation Cyclization Deprotection N-Methylation Esterification Final Product

Click to download full resolution via product page
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Caption: Proposed workflow for the synthesis of Methyl 1-methylazetidine-2-carboxylate.

Purification
Purification of the final product would likely involve standard techniques such as distillation

under reduced pressure or column chromatography on silica gel. Given the basic nature of the

tertiary amine, care must be taken to use appropriate solvent systems for chromatography to

avoid streaking. A common approach is to add a small amount of a volatile amine, such as

triethylamine, to the eluent.

Chemical Reactivity and Mechanistic Insights
The reactivity of Methyl 1-methylazetidine-2-carboxylate is dominated by two key features:

the strained four-membered ring and the ester functionality.

Ring-Opening Reactions
The significant ring strain of the azetidine ring makes it susceptible to nucleophilic attack,

leading to ring-opening.[1] This reactivity can be harnessed for the synthesis of substituted

acyclic amino acids.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the azetidine nitrogen can be

protonated, activating the ring towards nucleophilic attack. The regioselectivity of the attack

will depend on the nature of the nucleophile and the substitution pattern of the ring.

Reaction with Electrophiles: Reaction with strong electrophiles can also lead to ring-opening.

For example, treatment with acyl halides could result in the formation of N-acylated γ-halo

amino acid esters.

Reactions at the Ester Group
The methyl ester group can undergo typical ester transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either

acidic or basic conditions. Basic hydrolysis (saponification) is generally preferred to avoid

potential complications with the acid-sensitive azetidine ring.
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Amidation: The ester can be converted to an amide by reaction with an amine. This reaction

may require elevated temperatures or the use of a catalyst.

Reduction: The ester can be reduced to the corresponding primary alcohol using a strong

reducing agent such as lithium aluminum hydride (LiAlH₄).

Reactions at the Nitrogen Atom
While the nitrogen atom is already alkylated, it can still participate in certain reactions.

Quaternization: The tertiary amine can react with alkyl halides to form a quaternary

ammonium salt. This would further activate the ring towards nucleophilic attack.

Methyl 1-methylazetidine-2-carboxylate

Ring Opening

Nucleophiles/Acids

Ester Transformations

Hydrolysis/Amidation/Reduction

N-Quaternization

Alkyl Halides

Substituted Acyclic Amino Acids Carboxylic Acid / Amide / Alcohol Quaternary Ammonium Salt

Click to download full resolution via product page

Caption: Reactivity profile of Methyl 1-methylazetidine-2-carboxylate.

Applications in Drug Discovery and Development
Azetidine-containing compounds have shown a broad range of pharmacological activities,

including anticancer, antibacterial, and anti-inflammatory properties.[3][11] Methyl 1-
methylazetidine-2-carboxylate serves as a valuable building block for the synthesis of more

complex molecules with potential therapeutic applications.
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Proline Mimetics: The azetidine-2-carboxylic acid scaffold is a well-known proline mimetic.

[12] Its incorporation into peptides can induce conformational constraints and improve

metabolic stability. The N-methyl group in the target molecule can further modulate the

conformational properties and lipophilicity.

Scaffold for Library Synthesis: The versatile reactivity of this compound allows for its use in

the construction of diverse chemical libraries for high-throughput screening. The ester can be

converted to a variety of functional groups, and the ring can be opened to introduce further

diversity.

Synthesis of Bioactive Molecules: Derivatives of azetidine-2-carboxylic acid are found in

natural products and have been incorporated into a number of drug candidates.[13][14]

Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 1-methylazetidine-2-carboxylate is not

available, the following precautions should be taken based on data for analogous compounds.

[15][16]

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact

with skin, eyes, and clothing.[15][16] Wear appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat.

Stability: The compound is expected to be stable under normal storage conditions.[15] It may

be sensitive to moisture.[16]

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[15]

Hazardous Decomposition Products: Thermal decomposition may produce oxides of carbon

and nitrogen.[15]

First Aid Measures:

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[15]

Skin Contact: Wash off with soap and plenty of water.[15]

Eye Contact: Flush eyes with water as a precaution.[15]
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Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with

water.[15]

Conclusion
Methyl 1-methylazetidine-2-carboxylate is a valuable and versatile building block in organic

synthesis and medicinal chemistry. Its unique combination of a strained azetidine ring and a

modifiable ester functionality provides a rich platform for the construction of novel and complex

molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is

crucial for its effective application in the laboratory. As the demand for novel therapeutic agents

continues to grow, the importance of strained-ring heterocycles like this azetidine derivative is

only set to increase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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